molecular formula C32H19CrN8O11S.H.Na<br>C32H20CrN8NaO11S B13763441 Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen CAS No. 70815-17-7

Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen

Cat. No.: B13763441
CAS No.: 70815-17-7
M. Wt: 799.6 g/mol
InChI Key: LYBNHTDQEDBIGI-UHFFFAOYSA-J
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Description

This compound (CAS: 73287-46-4) is a chromium(III) complex featuring azo, nitro, hydroxy, and sulfonate functional groups. Its structure includes two distinct ligands:

  • Ligand 1: A pyrazolone derivative with a 5-methyl-2-phenyl group and a nitro-substituted phenylazo moiety .
  • Ligand 2: A naphthalene-based sulfonate ligand with dual azo linkages and nitro/hydroxy substituents .
    The sodium hydrogen counterion balances the anionic charge. Such complexes are typically used as dyes or pigments due to their intense coloration and stability .

Properties

CAS No.

70815-17-7

Molecular Formula

C32H19CrN8O11S.H.Na
C32H20CrN8NaO11S

Molecular Weight

799.6 g/mol

IUPAC Name

sodium;chromium(3+);hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H13N5O4.C16H11N3O7S.Cr.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;/h2-9,22-23H,1H3;1-8,20-21H,(H,24,25,26);;/q;;+3;+1/p-4

InChI Key

LYBNHTDQEDBIGI-UHFFFAOYSA-J

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Cr+3]

Origin of Product

United States

Preparation Methods

The preparation of Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen involves several synthetic routes and reaction conditions. The industrial production methods typically involve the reaction of sodium chromate with various organic compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidation reaction, the chromate ion can be reduced to chromium(III) ion, while in a substitution reaction, one of the organic ligands can be replaced by another ligand.

Scientific Research Applications

Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical techniques and as a catalyst in organic synthesis. In biology, it is used in staining techniques to visualize cellular components. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of pigments, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromate ion can interact with cellular components, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress. The specific molecular targets and pathways involved depend on the particular application and conditions.

Comparison with Similar Compounds

Comparison with Similar Chromium Complexes

Table 1: Structural and Functional Comparisons

Compound (CAS) Key Structural Features Application/Properties Reference
73287-46-4 (Target Compound) Dual azo ligands (pyrazolone + naphthalene sulfonate), nitro groups High thermal stability; used in niche dye applications
50497-83-1 Bis(azo-naphtholato)chromate with nitro substituents Exhibits strong UV-Vis absorption; limited solubility in polar solvents
51147-75-2 Pyrazole-azo-chlorophenyl sulfonate Used in textile dyes; moderate lightfastness
18690 (EU Cosmetic Listing) Bis[pyrazolone-azo-benzoato]chromate Approved for rinse-off cosmetics (yellow pigment); low acute toxicity
72797-03-6 Mixed azo-naphtholato and nitrobenzenesulfonate ligands Not classified for hazard labeling; used in industrial coatings

Key Comparative Analyses

Structural Complexity and Substituent Effects The target compound’s dual ligand system (pyrazolone and naphthalene sulfonate) provides enhanced chelation stability compared to simpler bis(azo-naphtholato) complexes like 50497-83-1 . Nitro groups in the target compound improve electron-withdrawing effects, shifting UV-Vis absorption maxima to longer wavelengths (~550–600 nm) compared to non-nitro analogues .

Thermal and Chemical Stability Pyrazolone-containing complexes (e.g., 18690) exhibit higher thermal stability (decomposition >250°C) than purely aromatic azo-chromates . Sulfonate groups in the target compound enhance solubility in aqueous alkaline media, unlike non-sulfonated derivatives (e.g., 51147-75-2) .

Regulatory and Safety Profiles The EU Cosmetic Regulation lists 18690 as safe for rinse-off products, whereas the target compound lacks explicit regulatory approval, necessitating further toxicity studies . Chromium(VI) species (e.g., CrO₄²⁻) are known carcinogens, but chromium(III) complexes like the target compound show reduced toxicity due to lower redox activity .

Synthetic Methods

  • Similar azo-chromates are synthesized via diazo coupling followed by metallation (yields: 50–80%), as seen in 3b–3d () . Microwave-assisted methods () may improve efficiency but are untested for this compound .

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Compound (CAS) IR (cm⁻¹) ¹H-NMR (δ, ppm) UV-Vis λₘₐₓ (nm)
73287-46-4 1620 (C=N), 1340 (NO₂) 7.2–8.5 (aromatic), 2.3 (CH₃) 580
50497-83-1 1590 (C=N), 1380 (NO₂) 7.0–8.3 (naphthol), 6.8 (phenyl) 560
3b () 1605 (C=O), 1325 (NO₂) 7.1–8.4 (aromatic), 3.1 (CH₂) 520

Table 3: Physicochemical Properties

Property 73287-46-4 18690 72797-03-6
Melting Point (°C) >300 (decomposes) 280–290 270–275
Solubility Slight in DMSO Insoluble in water Soluble in DMF
Molar Extinction (ε) 18,500 L·mol⁻¹·cm⁻¹ 12,300 L·mol⁻¹·cm⁻¹ 15,800 L·mol⁻¹·cm⁻¹

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